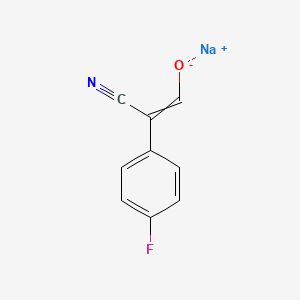![molecular formula C8H3ClF5NO3 B1403872 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene CAS No. 1417567-81-7](/img/structure/B1403872.png)
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene
Descripción general
Descripción
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chloro, difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is known for its significant chemical reactivity due to the presence of multiple functional groups, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
The synthesis of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene typically involves a multi-step process:
Starting Material: The synthesis begins with 1,1-difluoromethoxybenzene.
Chlorination: The difluoromethoxybenzene is reacted with thionyl chloride to introduce the chloro group.
Nitration: The chlorinated product undergoes nitration to introduce the nitro group, resulting in the final compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions due to its functional groups:
Substitution Reactions: The chloro and nitro groups make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing molecules with potential therapeutic properties.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can participate in redox reactions due to the nitro group’s reducibility .
Comparación Con Compuestos Similares
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene can be compared with other similar compounds:
1-[Chloro(difluoro)methoxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-[Chloro(difluoro)methoxy]-3-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.
1-[Chloro(difluoro)methoxy]-2,4-dinitrobenzene:
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-5-3-1-2-4(7(10,11)12)6(5)15(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBMQUHOVDEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403791.png)
![N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1403793.png)

![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)




![3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1403806.png)



![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
